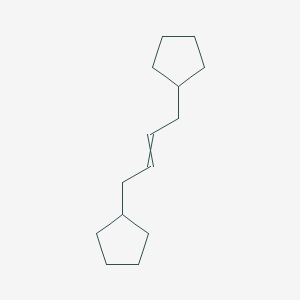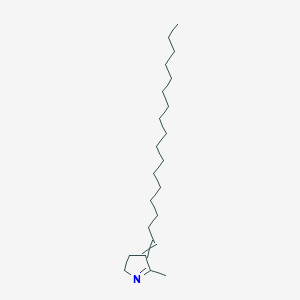![molecular formula C18H16OSe B15165460 5-Methyl-6,6-diphenyl-7-oxa-2-selenabicyclo[3.2.0]hept-3-ene CAS No. 192818-68-1](/img/structure/B15165460.png)
5-Methyl-6,6-diphenyl-7-oxa-2-selenabicyclo[3.2.0]hept-3-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-6,6-diphenyl-7-oxa-2-selenabicyclo[320]hept-3-ene is a complex organic compound that features a unique bicyclic structure incorporating selenium
Métodos De Preparación
The synthesis of 5-Methyl-6,6-diphenyl-7-oxa-2-selenabicyclo[3.2.0]hept-3-ene typically involves a Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a diene and a dienophile. In this case, the diene is a furan derivative, and the dienophile is an olefinic or acetylenic compound containing selenium. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure .
Análisis De Reacciones Químicas
5-Methyl-6,6-diphenyl-7-oxa-2-selenabicyclo[3.2.0]hept-3-ene undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to selenide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the selenium center.
Cyclization: The bicyclic structure allows for further cyclization reactions to form more complex polycyclic compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5-Methyl-6,6-diphenyl-7-oxa-2-selenabicyclo[3.2.0]hept-3-ene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways involving selenium.
Mecanismo De Acción
The mechanism by which 5-Methyl-6,6-diphenyl-7-oxa-2-selenabicyclo[3.2.0]hept-3-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The selenium atom plays a crucial role in these interactions, often participating in redox reactions and forming stable complexes with biological molecules. The pathways involved can include oxidative stress response, enzyme inhibition, and modulation of cellular signaling .
Comparación Con Compuestos Similares
Compared to other similar compounds, 5-Methyl-6,6-diphenyl-7-oxa-2-selenabicyclo[3.2.0]hept-3-ene stands out due to its unique incorporation of selenium in a bicyclic structure. Similar compounds include:
7-Oxabicyclo[2.2.1]heptane: Lacks the selenium atom and has different reactivity and applications.
6,6-Diphenyl-7-oxa-2-thiabicyclo[3.2.0]hept-3-ene: Contains sulfur instead of selenium, leading to different chemical properties and biological activities.
5-Methyl-6,6-diphenyl-7-oxa-2-azabicyclo[3.2.0]hept-3-ene:
Propiedades
Número CAS |
192818-68-1 |
|---|---|
Fórmula molecular |
C18H16OSe |
Peso molecular |
327.3 g/mol |
Nombre IUPAC |
5-methyl-6,6-diphenyl-7-oxa-2-selenabicyclo[3.2.0]hept-3-ene |
InChI |
InChI=1S/C18H16OSe/c1-17-12-13-20-16(17)19-18(17,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-13,16H,1H3 |
Clave InChI |
ZFIPUPBEKHGTGY-UHFFFAOYSA-N |
SMILES canónico |
CC12C=C[Se]C1OC2(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


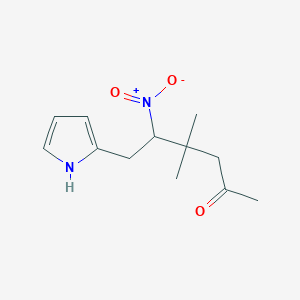
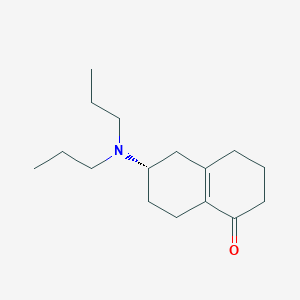
![3-Buten-2-one, 3-[(acetyloxy)(4-chlorophenyl)methyl]-](/img/structure/B15165392.png)
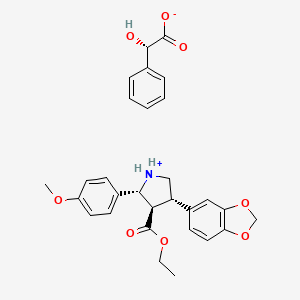
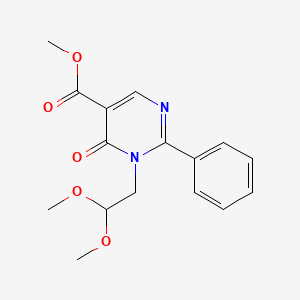

![2-[(3-Cyano-6-methoxy-2-quinolinyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B15165426.png)
![2-amino-5-hydroxy-4-(4-methoxyphenyl)-7-methyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15165440.png)
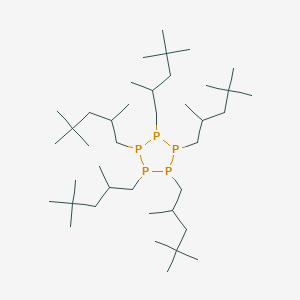
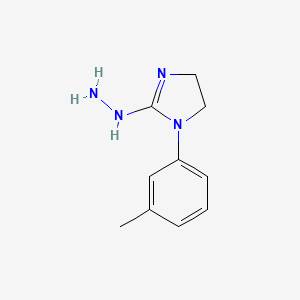
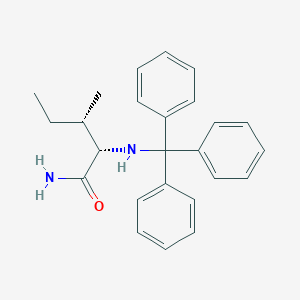
![(2R)-3-{[tert-Butyl(diphenyl)silyl]oxy}-2-methoxypropan-1-ol](/img/structure/B15165459.png)
